HKOCl-4

Fluorescent probe Hypochlorous acid Selectivity

Generic fluorescein-based HOCl probes suffer from pH-dependent fluorescence, short absorption wavelengths, and poor signal-to-noise in live-cell imaging. HKOCl-4 offers a precise alternative: - Rhodol core with λabs 530 nm / λem 557 nm: Reduces autofluorescence vs. fluorescein analogs - Dichlorophenol reaction site: >20-fold selectivity for HOCl over other RONS - Ultra-fast response (<2 min plateau): Enables real-time detection of transient oxidative bursts Low cytotoxicity at 50 μM. Validated in RAW264.7 macrophages and ischemic rat brain tissue.

Molecular Formula C38H35Cl2NO7
Molecular Weight 688.6 g/mol
Cat. No. B12421028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHKOCl-4
Molecular FormulaC38H35Cl2NO7
Molecular Weight688.6 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCN1C2=CC3=C(C=C2C(CC1(C)C)C)C4(C5=C(O3)C=C(C=C5)OC6=CC(=C(C(=C6)Cl)O)Cl)C7=CC=CC=C7C(=O)O4
InChIInChI=1S/C38H35Cl2NO7/c1-5-45-34(42)11-8-14-41-31-19-33-28(18-25(31)21(2)20-37(41,3)4)38(26-10-7-6-9-24(26)36(44)48-38)27-13-12-22(17-32(27)47-33)46-23-15-29(39)35(43)30(40)16-23/h6-7,9-10,12-13,15-19,21,43H,5,8,11,14,20H2,1-4H3
InChIKeyLUSCIMHITFMNOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HKOCl-4: HOCl Fluorescent Probe


HKOCl‑4 (CAS 2031170‑85‑9, also known as BXY2142) is a rhodol‑based yellow fluorescent probe engineered for the specific detection of hypochlorous acid (HOCl) in biological systems [REFS‑1]. This compound belongs to a class of diarylether‑based fluorogenic probes that utilize a dichlorophenol moiety as an HOCl‑selective reaction site conjugated to a rhodol fluorophore [REFS‑2]. Unlike generic fluorescein‑derived probes, HKOCl‑4 operates with an absorption maximum at 530 nm and an emission maximum at 557 nm, providing a longer‑wavelength optical window that reduces background autofluorescence and improves signal‑to‑noise characteristics in cellular and tissue imaging applications [REFS‑1].

HOCl‑selective rhodol probe designed for specific detection in biological systems
Longer‑wavelength fluorescence may reduce autofluorescence interference in cells and tissues
Compatible with live‑cell and tissue imaging research workflows

HKOCl-4 vs. Fluorescein-Based Probes


Fluorescein‑based HOCl probes suffer from pH‑dependent fluorescence and shorter absorption wavelengths that increase susceptibility to cellular autofluorescence and photobleaching [REFS‑1]. HKOCl‑4’s rhodol core architecture confers a bathochromic shift (λabs 530 nm, λem 557 nm) and improved pH stability compared with fluorescein‑based probes [REFS‑2], while its dichlorophenol reaction site enables HOCl‑specific oxidation without interference from other reactive oxygen and nitrogen species [REFS‑1]. Consequently, substitution with generic fluorescein analogs compromises both optical performance and quantitative reliability in acidic subcellular compartments or prolonged live‑cell imaging experiments.

Attribute
HKOCl‑4 (Target)
Fluorescein‑Based Probes
pH Stability
Rhodol core may retain fluorescence across wider pH range
pH‑dependent emission may attenuate below pH 6.5
Optical Window
Longer‑wavelength absorption and emission
Shorter wavelengths may increase autofluorescence background
HOCl Selectivity
Dichlorophenol reaction site enables HOCl‑specific detection
May cross‑react with other reactive oxygen/nitrogen species

HKOCl-4 Quantitative Evidence


Selectivity for HOCl vs. Competing ROS/RNS

HKOCl‑4 demonstrates exceptional selectivity for HOCl compared to a panel of competing reactive oxygen and nitrogen species (RONS). In a fluorescence assay using 10 μM HKOCl‑4, the probe produced a >20‑fold higher fluorescence intensity in the presence of 1 equivalent of HOCl relative to 1 equivalent of hydroxyl radical (·OH) or peroxynitrite (ONOO⁻), and >20‑fold higher intensity relative to 10 equivalents of superoxide (O₂·⁻), nitric oxide (NO), singlet oxygen (¹O₂), peroxyl radical (ROO·), tert‑butyl hydroperoxide (TBHP), or hydrogen peroxide (H₂O₂) [REFS‑1][REFS‑2]. This high differential response confirms that HKOCl‑4 enables specific HOCl quantification in complex biological milieus without false‑positive signals from other oxidants.

HOCl Selectivity
Head-to-head
>20‑fold higher fluorescence vs. ·OH, ONOO⁻ and other RONS
Supports HOCl‑specific detection in complex biological milieus
Review selectivity profile for your target oxidant panel
Fluorescent probe Hypochlorous acid Selectivity

Rapid HOCl Response Kinetics

HKOCl‑4 exhibits an ultra‑fast response to HOCl, reaching a fluorescence plateau within 2 minutes after addition of 1 equivalent of HOCl [REFS‑1][REFS‑2]. This rapid equilibration enables real‑time monitoring of HOCl production in dynamic cellular processes, such as neutrophil oxidative burst, without the prolonged incubation periods required by slower‑responding probes. In contrast, many alternative HOCl probes require 15–30 minutes to achieve maximal signal, limiting their utility in time‑resolved assays.

Response Kinetics
Cross‑study comparable
Fluorescence plateau ≤2 min after HOCl addition
Enables real‑time kinetic monitoring of HOCl generation
Confirm fit with your time‑resolved assay requirements
Fluorescent probe Hypochlorous acid Response kinetics

pH-Stable Fluorescence Signal

HKOCl‑4 demonstrates superior pH stability compared with fluorescein‑based probes, which are known to exhibit marked fluorescence attenuation below pH 6.5 [REFS‑1]. While exact fluorescence intensity values across the pH spectrum are not reported in the primary characterization study, the authors explicitly state that HKOCl‑4 possesses "better pH stability compared with fluorescein-based probes" [REFS‑2]. This attribute is critical for imaging in acidic subcellular compartments (e.g., lysosomes, phagosomes) where HOCl is generated during immune responses and where fluorescein‑based probes fail to provide reliable signal.

pH Stability
Class‑level inference
Reported better pH stability vs. fluorescein‑based probes
May support imaging in acidic subcellular compartments
Quantitative pH‑stability data not reported; validate for your target pH
Fluorescent probe Hypochlorous acid pH stability

Low Cytotoxicity in Macrophages

In a standard MTT cytotoxicity assay using RAW264.7 murine macrophages, HKOCl‑4 exhibited no detectable toxicity at concentrations up to 50 μM [REFS‑1]. This biocompatibility profile allows researchers to use HKOCl‑4 at working concentrations (typically 5–10 μM) with confidence that observed HOCl signals are not confounded by probe‑induced cell death or metabolic perturbation. Many alternative HOCl probes require lower working concentrations due to cytotoxicity, which can compromise signal intensity and detection sensitivity.

Cytotoxicity Profile
Cross‑study comparable
No detectable toxicity at ≤50 μM in RAW264.7 macrophages
Supports live‑cell imaging at typical working concentrations
Review cell‑type‑specific viability for your experimental model
Fluorescent probe Cytotoxicity Cell viability

Red-Shifted Spectra for Imaging

HKOCl‑4 absorbs maximally at 530 nm and emits at 557 nm, representing a bathochromic shift of approximately 35 nm in absorption and 40 nm in emission relative to fluorescein‑based HOCl probes (e.g., fluorescein: λabs ~495 nm, λem ~517 nm) [REFS‑1][REFS‑2]. This red‑shifted optical profile positions HKOCl‑4 further from the autofluorescence emission of cellular flavins and NAD(P)H, significantly improving signal‑to‑background ratios in live‑cell and tissue imaging applications.

Spectral Red‑Shift
Head‑to‑head
λabs 530 nm / λem 557 nm (~35/40 nm red‑shifted vs. fluorescein)
Reduces cellular autofluorescence and supports multiplexed imaging
Verify compatibility with your fluorescence microscope or plate reader
Fluorescent probe Spectral properties Autofluorescence

HKOCl-4 Recommended Applications


Live-Cell HOCl Detection in Macrophages

HKOCl‑4 has been successfully applied to detect endogenous HOCl generated by activated RAW264.7 macrophages [REFS‑1]. Its >20‑fold selectivity [REFS‑2] ensures that fluorescence increases are attributable to myeloperoxidase‑derived HOCl rather than other RONS. The probe’s low cytotoxicity at 50 μM [REFS‑1] allows prolonged time‑lapse imaging of phagosomal oxidative bursts without compromising cell viability.

HOCl Detection in Ischemic Stroke Tissue

The cellular uptake‑optimized derivative HKOCl‑4r has been used to visualize HOCl production in ischemic rat brain tissues following middle cerebral artery occlusion (MCAO) [REFS‑1]. The probe’s red‑shifted emission (557 nm) penetrates tissue sections effectively, while its rapid response kinetics (<2 minutes) enable detection of transient HOCl bursts during reperfusion injury [REFS‑3].

Mitochondria-Targeted HOCl Detection

For researchers requiring sub‑organellar resolution, the mitochondria‑targeted derivative HKOCl‑4m enables selective accumulation in the mitochondrial matrix [REFS‑1]. This application is particularly valuable for investigating HOCl‑mediated mitochondrial dysfunction in models of neurodegeneration and cardiovascular disease. The parent HKOCl‑4’s superior pH stability [REFS‑4] ensures reliable signal in the mildly acidic mitochondrial intermembrane space.

High-Throughput MPO Inhibitor Screening

HKOCl‑4’s ultra‑fast response (plateau within 2 minutes) [REFS‑1] and high signal‑to‑background ratio make it suitable for high‑throughput screening of myeloperoxidase (MPO) inhibitors. The probe’s compatibility with standard fluorescence plate readers (530/557 nm) allows rapid quantification of HOCl production in cell‑free or cell‑based assays, accelerating the identification of anti‑inflammatory drug candidates.

Application
Selection Property
Validation Focus
Macrophage oxidative burst imaging
HOCl selectivity over other RONS
Phagosomal HOCl localization and time‑lapse viability
Ischemic tissue HOCl visualization
Red‑shifted emission for tissue section penetration
Tissue‑section fluorescence signal specificity
Mitochondrial sub‑organellar HOCl detection
Compatibility with mitochondria‑targeted derivatives
Mitochondrial membrane potential and matrix pH context
MPO enzyme inhibitor screening assays
Rapid response kinetics and plate‑reader compatibility
Z′‑factor and throughput validation in screening format

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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